7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] is a complex heterocyclic compound that features a spiro linkage between an imidazo[1,2-a]pyrazine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could inhibit or activate certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indole-based compounds also show diverse biological activities and are used in drug discovery.
Uniqueness
7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for developing new therapeutic agents .
Properties
IUPAC Name |
7-ethyl-3-phenylspiro[5,6-dihydroimidazo[1,2-a]pyrazine-8,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-2-21-12-13-22-16(15-6-4-3-5-7-15)14-20-17(22)18(21)8-10-19-11-9-18/h3-7,14,19H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPLVTYFUIRDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN2C(=CN=C2C13CCNCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.